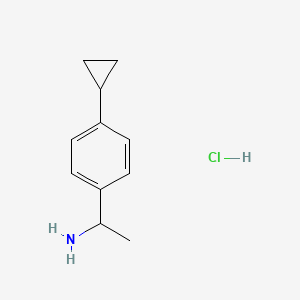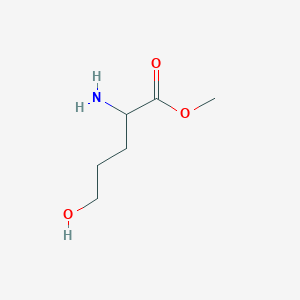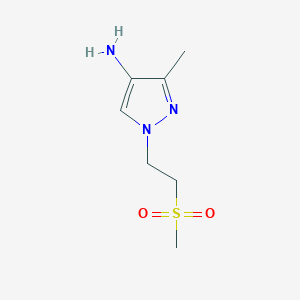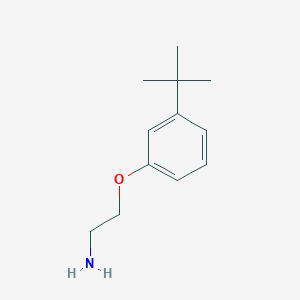
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a chiral amino acid derivative that features a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom in the pyridine ring makes it a versatile intermediate for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, where a bromopyridine derivative is coupled with an appropriate boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, alternative catalysts and greener solvents may be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki reaction to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyridine derivatives, while oxidation can produce nitropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is used as a building block for the synthesis of more complex molecules. Its bromopyridine moiety allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the amino acid framework suggests it could interact with biological targets, making it a candidate for drug development. Studies have explored its role in enzyme inhibition and receptor binding .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the active site, while the amino acid framework can form hydrogen bonds with surrounding residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromophenyl group instead of a bromopyridine.
3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-Amino-3-(3-fluoropyridin-4-YL)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid lies in its bromopyridine moiety, which offers distinct reactivity compared to other halogenated derivatives. The bromine atom provides a good leaving group for substitution reactions, and the pyridine ring can participate in various aromatic interactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
MTYLDWGXCSEZOD-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CN=CC(=C1[C@@H](CC(=O)O)N)Br |
Kanonische SMILES |
C1=CN=CC(=C1C(CC(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)



![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)


![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)

![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)



